

An In-Depth Technical Guide to m-PEG11-OH: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG11-OH*

Cat. No.: *B054264*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methoxy-poly(ethylene glycol)-11-hydroxyl (**m-PEG11-OH**). It is intended to be a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science. This document details the molecule's characteristics, provides insights into its applications, and outlines relevant experimental methodologies.

Core Chemical and Physical Properties

m-PEG11-OH, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene glycol (PEG) derivative. Its defined chain length ensures batch-to-batch consistency, a critical factor in pharmaceutical and high-precision applications.^{[1][2]} The molecule consists of a methoxy-terminated chain of eleven ethylene glycol units and a terminal hydroxyl group, rendering it amphiphilic.^[1] This structure imparts unique solubility characteristics and makes the terminal hydroxyl group available for further chemical modification.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for **m-PEG11-OH**, compiled from various sources.

Identifier	Value	Source(s)
Chemical Name	11-methoxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol	[2]
Synonyms	O-Methyl-undecaethylene glycol, m-PEG11-alcohol	[1][2]
CAS Number	114740-40-8, 2168540-65-4	[1][2]
Molecular Formula	C ₂₃ H ₄₈ O ₁₂	[1][2]
Molecular Weight	516.62 g/mol	[1][2]

Physical Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[3]
Density	1.086 ± 0.06 g/cm ³ (Predicted)	[3]
Boiling Point	557.1 ± 45.0 °C (Predicted)	[3]
pKa	14.36 ± 0.10 (Predicted)	[3]
Solubility	Soluble in water, DMSO, and other organic solvents.	[1][3]

Spectroscopic Data and Interpretation

Disclaimer: The following spectral data is predicted based on the known chemical structure of **m-PEG11-OH** and established principles of NMR and IR spectroscopy. Actual experimental spectra should be obtained for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **m-PEG11-OH** is expected to show characteristic signals for the methoxy, ethylene glycol, and terminal hydroxyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.38	s	3H	CH ₃ -O-
~ 3.64	m	40H	-O-CH ₂ -CH ₂ -O- (repeating units)
~ 3.70	t	2H	-CH ₂ -OH (terminal)
Variable	br s	1H	-OH

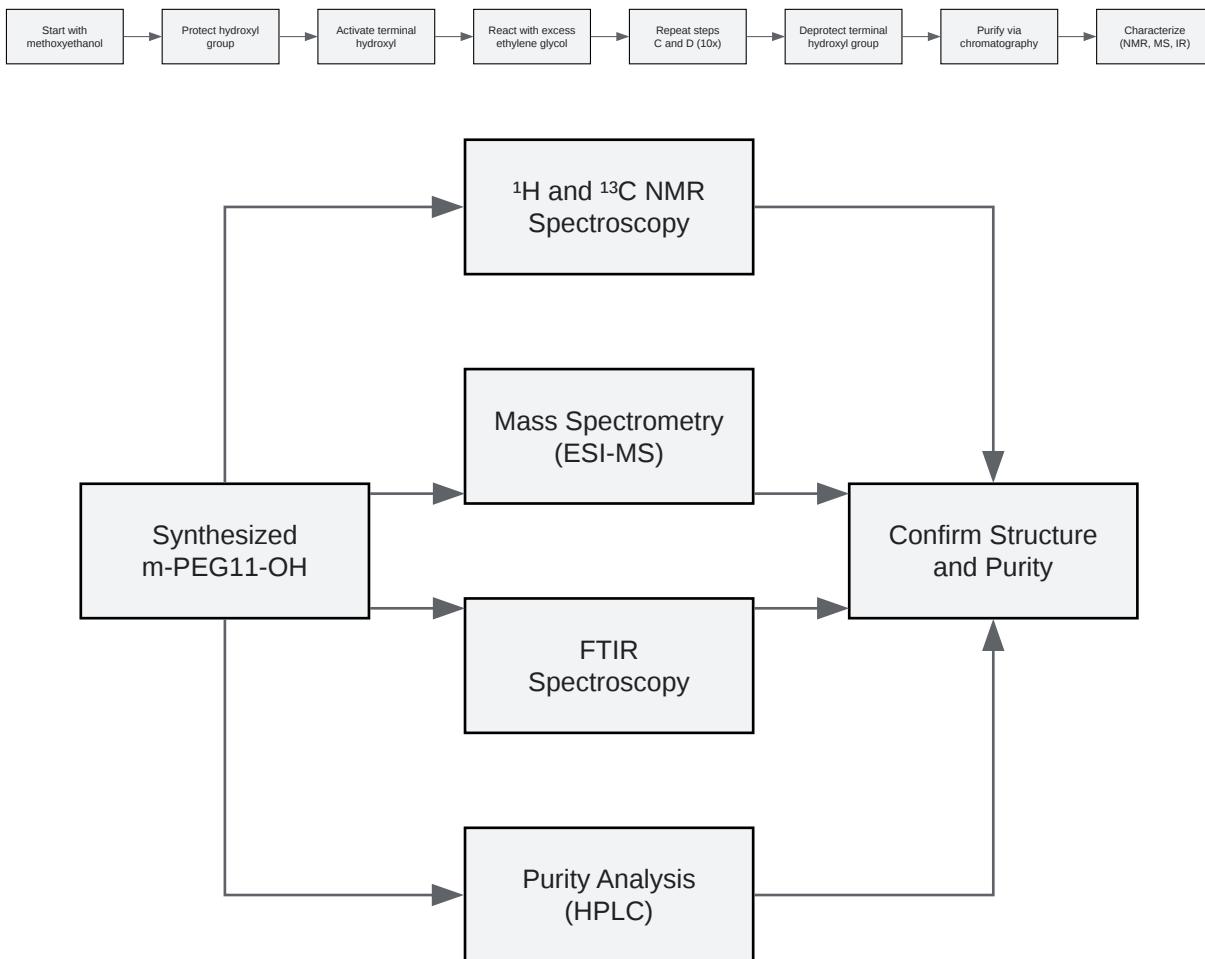
¹³C NMR Spectroscopy (Predicted)

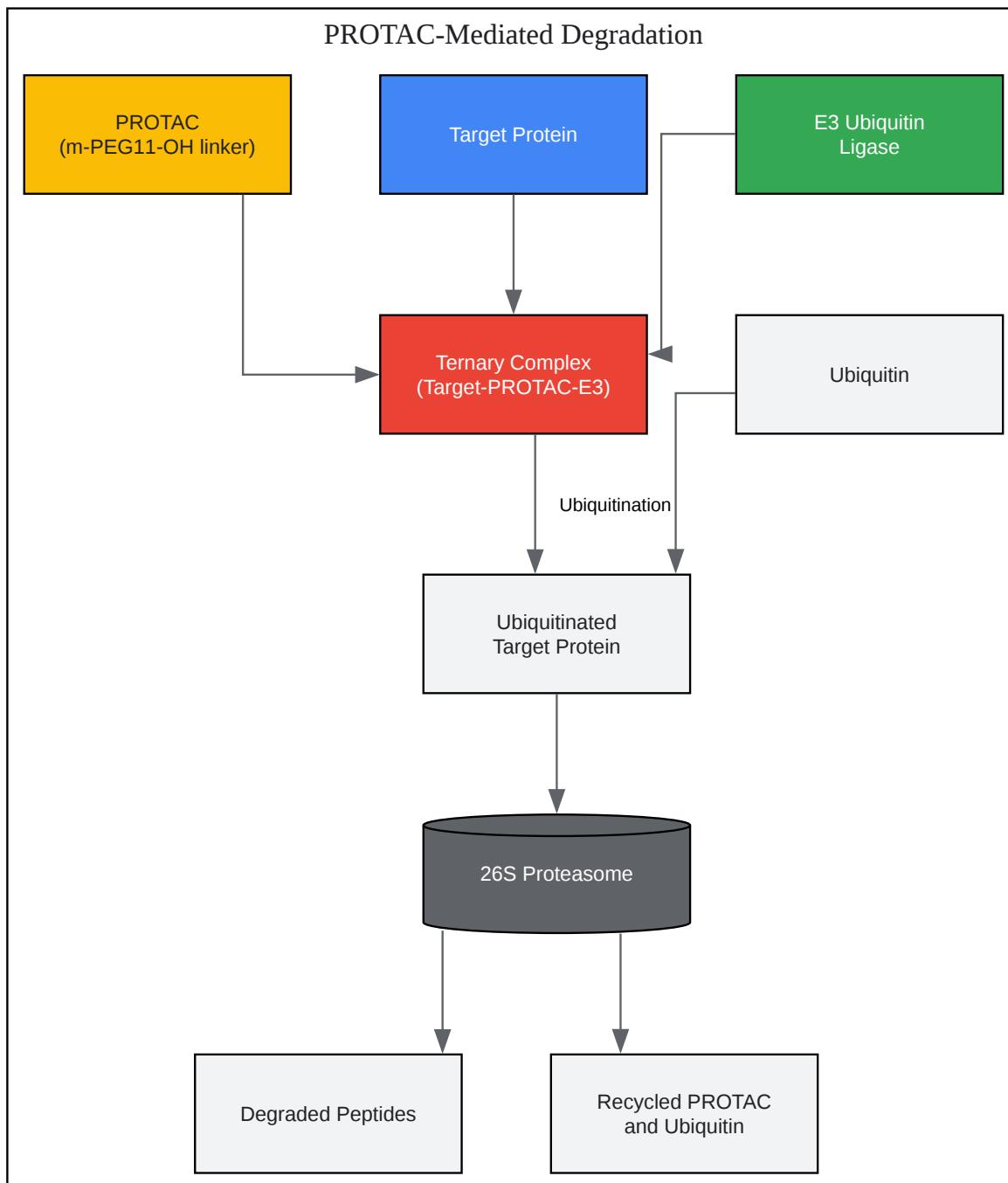
The carbon NMR spectrum will distinguish the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 59.0	CH ₃ -O-
~ 61.6	-CH ₂ -OH (terminal)
~ 70.5	-O-CH ₂ -CH ₂ -O- (repeating units)
~ 72.5	CH ₃ -O-CH ₂ -

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum of **m-PEG11-OH** is expected to exhibit characteristic absorption bands corresponding to its functional groups.


Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3600-3200 (broad)	O-H stretch	Hydroxyl (-OH)
2920-2850	C-H stretch	Methylene (-CH ₂ -) and Methyl (-CH ₃)
1465	C-H bend	Methylene (-CH ₂ -)
1100 (strong)	C-O stretch	Ether (C-O-C)


Experimental Protocols

Synthesis and Purification of m-PEG11-OH

A common synthetic route to **m-PEG11-OH** involves the Williamson ether synthesis, where a protected ethylene glycol unit is sequentially added to a growing chain, followed by deprotection.

Illustrative Synthesis Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hmdb.ca [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to m-PEG11-OH: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054264#m-peg11-oh-chemical-and-physical-properties\]](https://www.benchchem.com/product/b054264#m-peg11-oh-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

